Fmoc-D-Lys(Mtt)-OH: A Comprehensive Technical Guide for Researchers
Fmoc-D-Lys(Mtt)-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth analysis of Fmoc-D-Lys(Mtt)-OH, a critical building block for advanced peptide synthesis. Targeting researchers, scientists, and professionals in drug development, this document outlines its core properties, applications, and detailed experimental protocols.
Executive Summary
Fmoc-D-Lys(Mtt)-OH, with the systematic name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-4-methyltrityl-D-lysine, is a protected amino acid derivative indispensable for the synthesis of complex peptides.[1] Its unique utility lies in the 4-methyltrityl (Mtt) protecting group on the epsilon-amino group of D-lysine. This group's lability to mild acidic conditions allows for selective deprotection without affecting other acid-sensitive protecting groups or the peptide's linkage to the solid support resin. This feature is paramount for the synthesis of branched peptides, cyclic peptides, and the site-specific conjugation of molecules such as labels or drugs to the lysine side chain.[1][2]
Physicochemical Properties
The fundamental properties of Fmoc-D-Lys(Mtt)-OH are summarized below, providing a baseline for its application in experimental settings.
| Property | Value | References |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid | [3] |
| Molecular Formula | C₄₁H₄₀N₂O₄ | [3][4][5] |
| Molecular Weight | 624.77 g/mol | [6][7] |
| CAS Number | 198544-94-4 | [4][5] |
| Appearance | White to slight yellow or beige powder | [6] |
| Melting Point | 140-150 °C | [6] |
| Purity | ≥98% (by HPLC) | [8] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [4][6] |
Chemical Structure
The molecular structure of Fmoc-D-Lys(Mtt)-OH is characterized by the fluorenylmethoxycarbonyl (Fmoc) group attached to the alpha-amino group and the 4-methyltrityl (Mtt) group protecting the epsilon-amino group of the D-lysine side chain.
Caption: Chemical structure of Fmoc-D-Lys(Mtt)-OH.
Core Applications in Peptide Synthesis
Fmoc-D-Lys(Mtt)-OH is a cornerstone for advanced solid-phase peptide synthesis (SPPS) strategies. The acid-labile nature of the Mtt group, which can be removed under conditions that leave tert-butyl (tBu) and other common protecting groups intact, is its most significant feature.[9]
Key applications include:
-
Branched Peptides: Selective deprotection of the lysine side chain allows for the synthesis of a second peptide chain, creating a branched structure.
-
Cyclic Peptides: The deprotected side-chain amine can be used to form a lactam bridge with the C-terminus or another amino acid side chain, resulting in a cyclic peptide.[2][9]
-
Site-Specific Labeling: The lysine side chain can be selectively functionalized with reporter tags, such as fluorescent dyes or biotin, post-synthesis.[2]
-
Drug Conjugation: The exposed amine serves as an attachment point for conjugating therapeutic agents to the peptide.
Experimental Protocols
Selective Deprotection of the Mtt Group
This protocol details the procedure for the selective removal of the Mtt group from the lysine side chain during Fmoc-based solid-phase peptide synthesis.
Materials:
-
Peptide-resin with Fmoc-D-Lys(Mtt)-OH incorporated
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Acetic acid (AcOH)
-
Trifluoroethanol (TFE)
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Washing solvents (e.g., DCM, DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM for 30-60 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminal Fmoc group is present, remove it by treating the resin with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine.
-
Selective Mtt Deprotection:
-
Method A (Mild TFA): Treat the resin with a solution of 1-2% TFA in DCM.[6][9][10] The reaction is typically complete within 30-60 minutes, performed in multiple short treatments (e.g., 10 x 2 minutes) to minimize side reactions.
-
Method B (AcOH/TFE/DCM): Alternatively, use a mixture of acetic acid/trifluoroethanol/dichloromethane (e.g., 1:2:7 v/v/v) for 1-2 hours.[9]
-
-
Washing: Wash the resin extensively with DCM to remove the cleaved Mtt cation and residual acid.
-
Neutralization: Neutralize the resin with a 5-10% solution of DIEA in DMF.
-
Final Washing: Wash the resin with DMF and DCM to prepare for the subsequent coupling step.
The successful deprotection of the ε-amino group allows for further modification, such as coupling another amino acid or attaching a specific label.
Workflow Visualization
The following diagram illustrates the logical workflow for the selective deprotection of the Mtt group and subsequent modification of the lysine side chain in the context of SPPS.
Caption: Workflow for selective Mtt group deprotection.
Conclusion
Fmoc-D-Lys(Mtt)-OH is a highly versatile and valuable reagent for the synthesis of complex, modified peptides. The ability to selectively deprotect the lysine side chain under mild acidic conditions opens up a wide range of possibilities for creating sophisticated peptide architectures and conjugates. The protocols and data presented in this guide offer a comprehensive resource for researchers leveraging this key molecule in their drug discovery and development efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Lys(Mtt)-OH | C41H40N2O4 | CID 10963195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. Fmoc-Lys(Mtt)-OH Novabiochem 167393-62-6 [sigmaaldrich.com]
- 7. Fmoc-lys(mtt)-oh | Sigma-Aldrich [sigmaaldrich.com]
- 8. 198544-94-4 | Fmoc-D-Lys(Mtt)-OH | Next Peptide [nextpeptide.com]
- 9. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc-Lys(Mtt)-OH, 167393-62-6, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
